Butyl 4-(chlorocarbonyl)phenyl carbonate
Description
Butyl 4-(chlorocarbonyl)phenyl carbonate is an organochlorine compound characterized by a phenyl group substituted with a chlorocarbonyl moiety and a butyl carbonate ester. This structure confers unique reactivity and functional properties, particularly in polymer stabilization and organic synthesis. The chlorocarbonyl group acts as an electrophilic site, enabling reactions with nucleophiles such as amines or hydrazides, while the carbonate ester contributes to thermal stability and solubility in organic matrices . Its applications span industrial stabilizers for polyvinyl chloride (PVC) and intermediates in synthesizing heterocyclic compounds like pyridones and oxazinones .
Properties
CAS No. |
57373-84-9 |
|---|---|
Molecular Formula |
C12H13ClO4 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
butyl (4-carbonochloridoylphenyl) carbonate |
InChI |
InChI=1S/C12H13ClO4/c1-2-3-8-16-12(15)17-10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3 |
InChI Key |
KNRUQZWLMPJTDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Thermal Stabilizing Efficiency in PVC
Butyl 4-(chlorocarbonyl)phenyl carbonate derivatives exhibit superior thermal stabilization compared to traditional industrial stabilizers. Key data from accelerated aging tests are summarized below:
| Stabilizer | Thermal Stability (Ts, min) | Dehydrochlorination Rate (HCl/hr) |
|---|---|---|
| This compound derivative | 120 | 0.08 |
| Dibasic lead carbonate | 85 | 0.15 |
| Cadmium-barium-zinc stearate | 70 | 0.20 |
| n-Octyltin mercaptide | 95 | 0.12 |
Key Findings :
- Derivatives of this compound outperform lead-, cadmium-, and tin-based stabilizers, achieving ~40% longer Ts and ~50% lower dehydrochlorination rates .
- Electron-donating substituents on the aromatic ring (e.g., methoxy or methyl groups) further enhance stabilization by reducing oxidative degradation pathways .
Reaction with 1,3-Dinucleophiles
- This compound : Reacts with Schiff bases and benzamides in boiling toluene/xylene to form 4-hydroxy-3,6-disubstituted-2(1H)-pyridones in >85% yield .
- Simple chlorocarbonyl ketenes : Require harsher conditions (e.g., high-pressure reactors) and exhibit lower regioselectivity due to competing side reactions .
Isomerization Behavior
- Derivatives of this compound form single cis-isomers during cyclization, as confirmed by $ ^1H $- and $ ^{13}C $-NMR .
- Non-substituted chlorocarbonyl analogs produce mixtures of cis/trans isomers, complicating purification .
Synergistic Effects with Industrial Stabilizers
Mixing this compound derivatives with reference stabilizers enhances performance:
| Stabilizer Combination (Weight Ratio) | Synergistic Efficiency Increase (%) |
|---|---|
| Derivative : Dibasic lead carbonate (1:1) | 35% |
| Derivative : n-Octyltin mercaptide (1:1) | 28% |
- Maximum synergy occurs at 1:1 weight ratios , attributed to complementary radical-scavenging and HCl-neutralization mechanisms .
Color Stability in Degraded Polymers
This compound derivatives impart superior color retention compared to conventional stabilizers:
- After 60 minutes at 180°C, PVC samples stabilized with derivatives retain <10% yellowness index (YI) , whereas cadmium-based stabilizers exceed 35% YI .
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